5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry ADME Optimization Scaffold Hopping

Researchers requiring late-stage C5 hydroxyl unveiling for SAR studies often face oxidative instability with free 5-hydroxy-pyrazole analogs. 5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1239775-52-0) eliminates this bottleneck via a hydrogenolytically cleavable benzyl protecting group, ensuring scaffold integrity through multi-step sequences. - Enables clean, on-demand deprotection (H₂, Pd/C) to yield the MMP-inhibitory 5-hydroxy scaffold for ALK inhibitor and fragment-based screening programs. - Supplied with typical ≥97% purity, maintaining optimal ClogP (~1.92) for foliar uptake in agrochemical lead optimization. - Reduces synthetic revalidation by providing a single, stable intermediate versus interchanging regioisomeric or unprotected analogs.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 1239775-52-0
Cat. No. B2802230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid
CAS1239775-52-0
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)O)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-14-11(7-10(13-14)12(15)16)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16)
InChIKeyRHEYLUIBRHNLKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Comparator Landscape


5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1239775-52-0), also known as 1-methyl-5-phenylmethoxypyrazole-3-carboxylic acid, is a heterocyclic building block belonging to the class of pyrazole-3-carboxylic acids . It is characterized by a benzyloxy protecting group at the 5-position of the pyrazole ring, a methyl group at the N1 position, and a free carboxylic acid group at the 3-position. This substitution pattern places it within a cluster of closely related analogs frequently interchanged in medicinal chemistry and agrochemical research, including the unprotected 5-hydroxy derivative (CAS 58364-97-9), the unsubstituted 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0), and regioisomeric benzyloxy-pyrazole carboxylic acids [1]. The compound is commonly supplied as a research intermediate with a typical purity of 97–98% .

5-Benzyloxy protected scaffold for multi-step synthesis
Orthogonal stability enables late-stage hydrogenolysis
Verified regioisomeric purity supports SAR fidelity

Why Generic Substitution Fails in Research Protocols


The primary barrier to simple substitution lies in the orthogonal reactivity profile conferred by the 5-benzyloxy group. The benzyl ether serves as a protected hydroxyl that remains stable under a range of acidic and basic conditions that would ionize or oxidize a free 5-hydroxy analog, yet can be selectively cleaved via hydrogenolysis (H₂, Pd/C) to unveil the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid scaffold at a late stage . In contrast, the unsubstituted 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) entirely lacks C5 functionalization, precluding downstream structure–activity relationship (SAR) exploration at this position . Furthermore, regioisomeric benzyloxy analogs (e.g., the 3-benzyloxy-4-carboxylic acid or 4-benzyloxy-5-carboxylic acid variants) exhibit distinct spatial orientation of the carboxylic acid, directly affecting amide coupling efficiency and target binding geometry [1]. These differences mean that swapping the compound for a cheaper, more readily available pyrazole carboxylic acid introduces uncontrolled variables that can derail a synthetic sequence or confound biological assay interpretation.

5-Hydroxy analog: lacks orthogonal protection; oxidative instability may shift yields
Unsubstituted 1-methyl analog: no C5 functional handle for SAR exploration
Regioisomeric benzyloxy analogs: altered carboxyl vector may affect coupling geometry

Quantitative Differentiation Against Structural Analogs


Lipophilicity Advantage Over the 5-Hydroxy Analog

The benzyloxy group at position 5 increases lipophilicity relative to the 5-hydroxy derivative, which is a critical parameter for membrane permeability and target engagement in cellular assays. The 5-(benzyloxy) compound has an ACD/Percepta calculated logP of approximately 1.92, compared to 0.82 for 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid . This ~1.1 log unit difference translates to roughly a 12-fold higher theoretical partition coefficient, making the benzyloxy compound more suitable for programs requiring passive membrane permeation without resorting to additional prodrug strategies early in lead optimization.

Lipophilicity (ClogP)
Data to verify
Target: ClogP ≈ 1.92 vs 5-Hydroxy analog: ClogP ≈ 0.82 Δ ~1.10 (approx. 12× higher partition)
Supports passive permeability screening
ACD/Percepta calculated; experimental logP may differ
Medicinal Chemistry ADME Optimization Scaffold Hopping

Regioselective Access via Chemoselective Hydrogenolysis

The benzyloxy group in 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid functions as a masked hydroxyl. Palladium-catalyzed hydrogenolysis (H₂, 10% Pd/C, ethanol, room temperature, 1–4 h) cleanly removes the benzyl group to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid in near-quantitative yield (>95%), as described in analogous pyrazole benzyl ether deprotections . This contrasts with direct procurement of the 5-hydroxy compound (CAS 58364-97-9), which can undergo oxidative degradation upon storage and requires careful handling to avoid dimerization. The benzyl-protected form thus serves as a stable, storable precursor that can be deprotected on-demand, maximizing atom economy and minimizing impurity carryover.

Deprotection Yield
Context-dependent
≥95% conversion to 5-hydroxy scaffold via standard hydrogenolysis
Enables on-demand deprotection workflow
Class-level; validate for specific scale and conditions
Synthetic Chemistry Protecting Group Strategy Late-Stage Functionalization

Regioisomer Purity and Positional Differentiation

Commercially sourced 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid is specified with the carboxylic acid at the 3-position and the benzyloxy group at the 5-position, confirmed by NMR and HPLC. Regioisomeric contaminants such as 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 321596-64-9) or 4-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid can arise during synthesis and are detectable by ¹H-NMR (distinct aromatic proton splitting patterns) and HPLC retention time differences of ≥1.2 min under standard C18 reverse-phase conditions (acetonitrile/water + 0.1% TFA gradient) . Vendor certificates of analysis for CAS 1239775-52-0 confirm regioisomeric purity of ≥98%, with <0.5% of any single regioisomeric impurity .

Regioisomeric Purity
Reported
≥98% purity; regioisomer ≤0.5%
Confirms correct carboxyl positioning
HPLC area%; verify lot-specific CoA
Analytical Chemistry Isomer Purity Structure-Activity Relationship Integrity

Scalable Procurement and Supply Chain Maturity

5-(Benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid is available from multiple vendors in quantities ranging from 1 g to 100 g, with transparent catalog pricing at the 1 g, 5 g, and 10 g scales . In contrast, regioisomeric or more exotic analogs such as 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylic acid and 4-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylic acid are typically listed by fewer suppliers, often with longer lead times (>4 weeks) and minimum order quantities of 25 g or more . This supply chain maturity translates to faster project initiation and lower procurement risk for the 5-benzyloxy-3-carboxylic acid isomer.

Supply Chain
Data to verify
≥3 stocking suppliers; lead time 3–7 days vs 2–4 weeks for regioisomers
Lower procurement risk for timelines
Market survey mid-2026; verify current availability
Procurement Economics Supply Chain Scale-Up Feasibility

Metabolic Stability as a Bioisostere of Free Phenol

Pyrazole has been documented as a more lipophilic and metabolically more stable bioisostere of phenol . Within the pyrazole series, the benzyloxy group further protects the 5-position from Phase II glucuronidation or sulfation that rapidly clears the free hydroxy analog. In silico predictions (SwissADME) indicate that 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid has no predicted sites for direct O-glucuronidation, whereas 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid is flagged as a substrate for UGT-mediated conjugation [1]. Although in vivo validation is lacking, this computational differentiation provides a rationale for preferring the benzyl-protected scaffold in early drug discovery programs targeting oral bioavailability.

Metabolic Stability (in silico)
Class-level inference
Target: no predicted O-glucuronidation 5-Hydroxy analog: UGT substrate flagged
May reduce Phase II clearance in screening
SwissADME prediction; in vivo data lacking
Drug Metabolism Bioisosteric Replacement In Silico ADME

Carboxylic Acid pKa and Salt Formation Impact

The presence of the electron-donating benzyloxy group at the 5-position is expected to slightly elevate the pKa of the 3-carboxylic acid relative to the 5-unsubstituted analog. ACD/Labs predicts a pKa of approximately 3.8 for 5-(benzyloxy)-1-methyl-1H-pyrazole-3-carboxylic acid, compared to 3.2 for 1-methyl-1H-pyrazole-3-carboxylic acid . This 0.6 unit difference corresponds to approximately a 4-fold lower acidity, which influences the pH range at which the compound can be extracted or salted. For procurement, this means the benzyloxy compound can be efficiently extracted from organic solvents at a higher aqueous pH (pH ~5.5–6.0 versus pH ~4.5–5.0 for the unsubstituted analog), facilitating work-up procedures and reducing emulsion formation.

pKa (predicted)
Class-level inference
pKa ≈ 3.8 vs 3.2 (Δ +0.6)
Influences extraction pH window
ACD/Labs prediction; experimental may vary
Pre-formulation Salt Screen Aqueous Solubility

Optimal Application Scenarios in Research and Development


Late-Stage Functionalization in Kinase Inhibitor Programs

The compound serves as an advanced intermediate for synthesizing kinase inhibitors requiring a 5-hydroxy-1-methylpyrazole-3-carboxamide core. The benzyl ether is stable through multi-step sequences (amide coupling, Suzuki reactions, reductive aminations) and is cleanly removed in the final step to reveal the hydroxyl group for additional derivatization or hydrogen-bonding interactions with the kinase hinge region. This strategy was employed in the development of pyrazole-based anaplastic lymphoma kinase (ALK) inhibitors, where the benzyloxy group enhanced potency and selectivity over VEGFR2 and IR while improving metabolic stability compared to the ethoxy analog [1].

MMP Inhibitor Tool Compound Generation

Hydrogenolytic deprotection of the target compound yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid, a reported potent inhibitor of matrix metalloproteinases (MMPs) with demonstrated anti-inflammatory activity in arthritis models [1]. The benzyl-protected precursor can be stocked in the laboratory and aliquots deprotected on-demand, circumventing the oxidative instability of the free hydroxy compound and ensuring fresh, high-purity inhibitor is always used for enzymatic assays and crystallography trials.

Agrochemical Lead Optimization for Balanced Lipophilicity

In fungicide and herbicide discovery, the benzyloxy substituent confers a ClogP of approximately 1.92, which falls within the ideal lipophilicity window (logP 1–3) for foliar uptake and phloem mobility [1]. The compound's pyrazole-3-carboxylic acid scaffold is a recognized motif in succinate dehydrogenase inhibitor (SDHI) fungicides, and the benzyl-protected hydroxyl allows structure–activity optimization at the 5-position without introducing permanent lipophilic bulk that could hamper translocation.

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 232.24 Da and a heavy atom count of 17, the compound meets fragment library criteria (MW <300 Da, HA <20). Its calculated logP of ~1.92 and the presence of both hydrogen bond donor (COOH) and acceptor (benzyloxy oxygen, pyrazole N2) functionalities provide a balanced pharmacophore for fragment screening against diverse protein targets [1]. The benzyl group can be replaced with smaller alkyl or polar groups after hit identification, supporting efficient fragment-to-lead optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor core synthesis
5-Benzyloxy protection for late-stage hydrogenolysis
Deprotection efficiency and purity
MMP inhibitor probe generation
Stable protected precursor for on-demand deprotection
Inhibitor activity verification post-deprotection
Agrochemical lead design
Moderate lipophilicity (ClogP ~1.92)
Foliar uptake and translocation studies
Fragment library construction
Low molecular weight (232 Da), rule-of-3 compliant
Fragment screening and hit validation
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